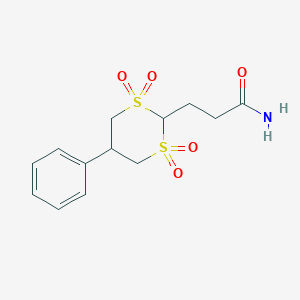

![molecular formula C19H16N4O4 B5503598 (2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of complex organic compounds like "(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid" often involves multi-step reactions, including condensation, cyclization, and refinement processes. For instance, the synthesis and molecular structure of acetic acid derivatives have been explored, revealing insights into their crystalline structure and synthesis pathways (Wei et al., 2006). Moreover, novel synthetic approaches for pyrazole derivatives highlight the efficiency of one-pot, multi-component reactions (Thirupaiah Bade & R. R. Vedula, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction analysis and spectral evaluation play vital roles in determining the molecular geometry, bond lengths, and angles, providing a comprehensive view of the compound's structure. For example, detailed structural analysis has been conducted on related pyrazole compounds, offering insights into their stable conformations and molecular interactions (V. Baumer et al., 2004).

Chemical Reactions and Properties

Understanding the chemical reactivity and properties of "(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid" involves studying its behavior in various chemical reactions, including how it forms bonds, undergoes transformations, and interacts with other molecules. Research into the synthesis and reactivity of phenoxy acetic acid derivatives illustrates the diverse chemical behaviors and potential applications of these compounds (M. Shahar Yar et al., 2009).

科学的研究の応用

Corrosion Inhibition

Pyrazoline derivatives, including phenoxy acetic acid types, have been studied for their effectiveness as corrosion inhibitors in acidic media. They exhibit high inhibition efficiency for mild steel and their adsorption follows the Langmuir adsorption isotherm. These derivatives act as mixed-type inhibitors and have been confirmed through various experimental and computational studies (Lgaz et al., 2018), (Lgaz et al., 2020).

Synthesis Applications

These compounds have been used in the synthesis of various chemical structures. For instance, they've been employed in the diastereoselective synthesis of tetrahydropyran and in the construction of complex molecular structures like civet cat compounds and diospongin A (Karlubíková et al., 2011).

Antiviral Activity

In the realm of medical research, substituted phenoxy acetic acid derived pyrazolines have been synthesized and evaluated for in vitro antiviral activity. However, none of these compounds showed specific antiviral activity in the studies conducted (Yar et al., 2009).

Fluorescent Sensors

Pyrazoline derivatives have also been explored as fluorescent sensors for metal ions. A specific derivative was synthesized for the determination of Zn2+ ion with high selectivity and low detection limit (Gong et al., 2011).

Crystal Structure Studies

These compounds have also been important in the study of crystal structures. Their crystallographic studies have contributed to our understanding of molecular structures in chemistry (Xie et al., 2008).

Electrochemical Studies

Novel Mannich bases bearing pyrazolone moiety, synthesized from these derivatives, have been characterized and their electrochemical behavior has been studied through techniques like polarography and cyclic voltammetry (Naik et al., 2013).

Safety and Hazards

特性

IUPAC Name |

2-[2-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-18(25)12-27-17-9-5-4-8-14(17)11-20-23-19(26)16-10-15(21-22-16)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,22)(H,23,26)(H,24,25)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKJKPYMXWACRC-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-((E)-{[(3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)phenoxy]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

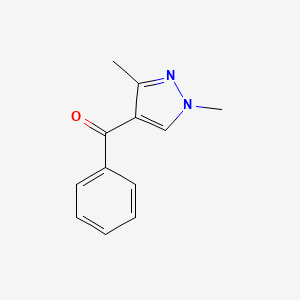

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

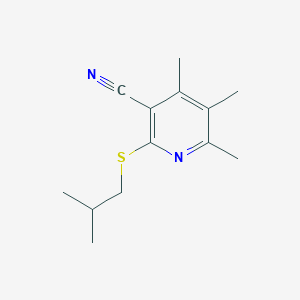

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

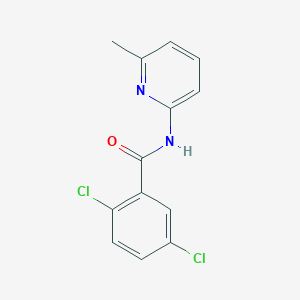

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)